Butyltriphenylphosphonium bromide

Description

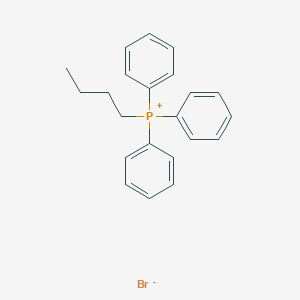

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

butyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWKJIWDLVYZIY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22949-84-4 (Parent) | |

| Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90883581 | |

| Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779-51-7 | |

| Record name | Butyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1779-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001779517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1779-51-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, butyltriphenyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyltriphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97KU95HRS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Butyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyltriphenylphosphonium bromide is a quaternary phosphonium (B103445) salt that serves as a crucial intermediate in organic synthesis.[1] Its primary application lies in its role as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the formation of alkenes from carbonyl compounds.[1][2][3] This document provides a comprehensive overview of the synthesis of this compound, its underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data. It is intended to be a technical resource for professionals in research and drug development who utilize phosphonium salts in synthetic chemistry.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process involving the reaction of triphenylphosphine (B44618) with n-butyl bromide.[1][4] The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired quaternary phosphonium salt.

General Reaction Scheme

The overall chemical equation for the synthesis is as follows:

(C₆H₅)₃P + CH₃(CH₂)₃Br → [(C₆H₅)₃P(CH₂)₃CH₃]⁺Br⁻

Triphenylphosphine + n-Butyl Bromide → this compound

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 1779-51-7 | [5][6][7] |

| Molecular Formula | C₂₂H₂₄BrP | [6][7] |

| Molecular Weight | 399.30 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Melting Point | 238-243 °C | [1][5][6][7] |

| Solubility | Soluble in water | [5][7] |

| Sensitivity | Hygroscopic | [5][7] |

Reaction Mechanism

The formation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[9]

-

Nucleophilic Attack: The triphenylphosphine molecule possesses a lone pair of electrons on the phosphorus atom, making it a potent nucleophile. This lone pair attacks the electrophilic carbon atom of n-butyl bromide—the carbon atom bonded to the bromine.

-

Transition State: As the new phosphorus-carbon bond begins to form, the carbon-bromine bond simultaneously begins to break. This occurs through a single, concerted transition state where the phosphorus atom is partially bonded to the butyl group's carbon, and the bromine is partially dissociated.

-

Product Formation: The reaction concludes with the formation of a stable P-C bond and the expulsion of the bromide ion as the leaving group. The final product is the ionic salt, this compound.

This phosphonium salt is the direct precursor to a Wittig reagent. Treatment with a strong base (e.g., n-butyllithium) deprotonates the carbon adjacent to the phosphorus atom, forming a highly reactive phosphonium ylide.[3][9]

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocols

The following section details an experimental protocol for the synthesis of this compound, adapted from established methodologies.[4]

Materials and Equipment

-

Triphenylphosphine (1 mol)

-

n-Butyl bromide (1 mol)

-

Ethanol (1000 mL)

-

Anion exchange resin (catalyst, e.g., 201*7, 5g)[4]

-

2L four-neck round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen gas inlet

-

Filtration apparatus (e.g., Büchner funnel)

-

Refrigerator/chiller for crystallization

-

Drying oven

Synthesis Procedure

Caption: Experimental workflow for this compound synthesis.

-

Reaction Setup: In a 2L four-neck flask under a nitrogen atmosphere, add 1 mole of triphenylphosphine, 1000 mL of ethanol, and 5g of anion exchange resin catalyst.[4]

-

Heating and Addition: Heat the mixture to reflux with stirring. Once refluxing, slowly add 1 mole of n-butyl bromide from a dropping funnel over approximately 6 hours.[4]

-

Reaction: After the addition is complete, continue to stir the mixture under reflux for another 24 hours.[4]

-

Cooling and Filtration: Once the reaction is complete, cool the solution to approximately 20 °C. Filter the mixture to remove the catalyst.[4]

-

Crystallization: Place the filtrate in a refrigerator or chiller at -15 °C to induce crystallization of the product.[4]

-

Isolation and Drying: Collect the crystalline product by filtration. Dry the solid product in an oven at 65 °C.[4]

Quantitative Data

The following table summarizes quantitative data from representative synthesis protocols. High yields and purity are consistently reported for this reaction.

| Parameter | Value | Reference |

| Triphenylphosphine | 1.0 mol | [4] |

| n-Butyl Bromide | 1.0 mol | [4] |

| Solvent | Ethanol (1000 mL) | [4] |

| Catalyst | Anion Exchange Resin (5g) | [4] |

| Reaction Time | 24 hours (post-addition) | [4] |

| Reaction Temperature | Reflux | [4] |

| Reported Yield | 98.2% | [4] |

| Product Purity | >99% | [4] |

| Reported Melting Point | 241-242 °C | [4] |

Spectroscopic Data

Characterization of the final product is typically performed using spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include multiplets for the aromatic protons of the three phenyl groups and distinct signals for the butyl chain protons, with the α-methylene protons showing coupling to the phosphorus atom.

-

³¹P NMR: Phosphorus-31 NMR is highly effective for analyzing phosphorus-containing compounds.[10] A single peak in the ³¹P{¹H} NMR spectrum is expected, confirming the presence of a single phosphorus environment. For similar phosphonium salts, chemical shifts (δ) are often observed in the range of 22-25 ppm.[11]

While specific, readily available spectra for this compound were not found in the cited search results, ¹H NMR data for the structurally similar benzyltriphenylphosphonium (B107652) bromide shows the methylene (B1212753) protons adjacent to the phosphorus as a doublet around δ 5.39 ppm due to P-H coupling.[12]

Role in Organic Synthesis: The Wittig Reaction

The primary utility of this compound is its function as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes.[1][9][13]

Caption: Logical pathway from starting materials to alkene synthesis via Wittig reaction.

Conclusion

The synthesis of this compound from triphenylphosphine and n-butyl bromide is a robust and high-yielding SN2 reaction. The resulting phosphonium salt is a stable, isolable solid that is a cornerstone reagent in synthetic organic chemistry. Its conversion to a phosphonium ylide enables the Wittig reaction, providing an indispensable tool for the construction of carbon-carbon double bonds, a frequent requirement in the synthesis of pharmaceuticals and other complex organic molecules.[1][8]

References

- 1. CAS # 1779-51-7, this compound, Butyl(triphenyl)phosphonium bromide, TBP - chemBlink [ww.chemblink.com]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. CN105330696A - Synthetic method for this compound - Google Patents [patents.google.com]

- 5. This compound CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 108060050 [thermofisher.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. lookchem.com [lookchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.oxinst.com [nmr.oxinst.com]

- 11. rsc.org [rsc.org]

- 12. biomedres.us [biomedres.us]

- 13. Wittig Reaction [organic-chemistry.org]

An In-Depth Technical Guide to Butyltriphenylphosphonium Bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Butyltriphenylphosphonium bromide (BTPB), a versatile quaternary phosphonium (B103445) salt. It details experimental protocols for its synthesis and key applications, and explores its relevance in drug development, particularly in mitochondrial targeting.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder.[1][2] It is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere, and should be stored accordingly in a dry, inert environment.[1][3] The compound is stable under normal laboratory conditions.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. While extensive data is available, experimental values for density and refractive index are not consistently reported in the literature.

| Property | Value | References |

| Molecular Formula | C₂₂H₂₄BrP | [4][5] |

| Molecular Weight | 399.30 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 240-243 °C | [1][5] |

| Solubility | Soluble in water, chloroform, and methanol. | [1][6] |

| Density | Not readily available | |

| Refractive Index | Not readily available | |

| Hygroscopicity | Hygroscopic | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum gives insight into the carbon framework of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the functional groups present in this compound through the absorption of infrared radiation at specific wavenumbers.

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are essential for reproducible research.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of triphenylphosphine (B44618) with n-butyl bromide.[7]

Reaction:

(C₆H₅)₃P + CH₃(CH₂)₃Br → [ (C₆H₅)₃P(CH₂)₃CH₃ ]⁺Br⁻

Experimental Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylphosphine (1.0 mol).

-

Add a suitable solvent, such as ethanol (B145695) (800-1200 mL), and an anion-exchange resin catalyst (e.g., 201*7 type, 2-10 g).

-

Heat the mixture to reflux with stirring.

-

Slowly add n-butyl bromide (0.95-1.05 mol) to the refluxing mixture over a period of 5-7 hours.

-

Continue to reflux the reaction mixture for an additional 20-30 hours.

-

After the reaction is complete, cool the mixture to below 20 °C and filter to remove the catalyst.

-

The filtrate is then cooled to between -5 and -20 °C to induce crystallization.

-

The resulting crystals are collected by filtration and dried to yield this compound.

This method has been reported to produce high yields (over 97%) and high purity of the final product.[7]

Application in the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones. This compound serves as a precursor to the necessary phosphonium ylide.

Experimental Workflow for a Typical Wittig Reaction:

Caption: General workflow for a Wittig reaction using this compound.

Detailed Protocol for the Synthesis of an Alkene:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in an anhydrous solvent such as THF or DMSO.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH), to the suspension with stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or red).

-

Allow the mixture to stir at 0 °C for 30-60 minutes.

-

Reaction with Carbonyl Compound: Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.

Application as a Phase Transfer Catalyst

This compound is an effective phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[8][9][10] This is particularly useful for nucleophilic substitution reactions.

Mechanism of Phase Transfer Catalysis:

Caption: Mechanism of phase transfer catalysis for a nucleophilic substitution reaction.

General Protocol for a Nucleophilic Substitution Reaction:

-

In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine the organic substrate (e.g., an alkyl halide) dissolved in a water-immiscible organic solvent (e.g., toluene, dichloromethane).

-

Add the nucleophile (e.g., a sodium or potassium salt) dissolved in water.

-

Add a catalytic amount of this compound (typically 1-10 mol%).

-

Heat the biphasic mixture with vigorous stirring to ensure efficient mixing of the two phases. The reaction temperature will depend on the specific reactants.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature and separate the organic and aqueous layers.

-

Wash the organic layer with water and/or brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by an appropriate method, such as distillation or recrystallization.

Relevance in Drug Development and Biological Systems

The triphenylphosphonium (TPP) cation, the core of BTPB, has garnered significant interest in drug development due to its ability to target mitochondria.

Mitochondrial Targeting

Mitochondria possess a significant negative membrane potential. The lipophilic and cationic nature of the TPP group allows molecules conjugated to it to pass through the mitochondrial membranes and accumulate within the mitochondrial matrix.[11] This property is being exploited to deliver therapeutic agents specifically to the mitochondria, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Mechanism of Cytotoxicity and Signaling

While the TPP moiety is a valuable tool for mitochondrial targeting, it is not biologically inert. At higher concentrations, TPP-containing compounds, including this compound, can exhibit cytotoxicity. The accumulation of these cations within the mitochondria can disrupt the mitochondrial membrane potential, leading to the uncoupling of oxidative phosphorylation and inhibition of the electron transport chain.[12] This disruption of mitochondrial function can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Proposed Signaling Pathway for TPP-Induced Cytotoxicity:

Caption: Proposed pathway for cytotoxicity induced by triphenylphosphonium cations.

Safety and Handling

This compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Due to its hygroscopic nature, it should be stored in a tightly sealed container under an inert atmosphere.[1]

This guide provides a foundational understanding of this compound for researchers and professionals. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant safety data sheet (SDS) before handling this chemical.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 1779-51-7: this compound [cymitquimica.com]

- 3. n-Butyltriphenylphosphonium bromide, 99% | Fisher Scientific [fishersci.ca]

- 4. This compound | C22H24P.Br | CID 159628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 丁基三苯基膦 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 1779-51-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. CN105330696A - Synthetic method for this compound - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. ijirset.com [ijirset.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. sciepub.com [sciepub.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Bonding of Butyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Butyltriphenylphosphonium bromide, with the chemical formula C₂₂H₂₄BrP, is a versatile organic salt widely utilized as a reagent in various chemical transformations.[1][2] Its primary application lies in the Wittig reaction for the synthesis of alkenes, a cornerstone of modern organic chemistry.[3] Furthermore, it serves as a phase-transfer catalyst and an intermediate in the synthesis of other valuable phosphonium (B103445) derivatives.[4] Understanding the intricate details of its structure and bonding is paramount for optimizing its use in existing applications and for the rational design of new synthetic methodologies and therapeutic agents.

Molecular Structure and Bonding

This compound consists of a positively charged butyltriphenylphosphonium cation and a bromide anion. The central phosphorus atom is bonded to three phenyl groups and one butyl group, resulting in a tetrahedral geometry around the phosphorus center. The positive charge is localized on the phosphorus atom. The bromide anion exists as a counter-ion to the phosphonium cation.

While experimental crystallographic data for n-butyltriphenylphosphonium bromide is not available in the literature, a study on the isomeric isothis compound provides some insight into the general structural features of such compounds. In this isomer, the phenyl rings adopt a propeller-like configuration around the phosphorus atom.[5] It is reasonable to assume a similar arrangement in the n-butyl isomer. The bonding within the phenyl rings is characterized by delocalized π-systems, while the butyl chain consists of sp³ hybridized carbon atoms. The key bond is the covalent bond between the phosphorus and the carbon atoms of the phenyl and butyl groups. The overall solid-state structure is maintained by electrostatic interactions between the phosphonium cations and bromide anions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄BrP | [1][2] |

| Molecular Weight | 399.30 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 240-243 °C | [3] |

| Solubility | Soluble in chloroform (B151607) and methanol | |

| CAS Number | 1779-51-7 |

Spectroscopic Data

Spectroscopic techniques are invaluable for elucidating the structure of this compound. The following sections detail the expected signals in ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts are summarized below.

| Protons | Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | ~ 7.6 - 8.0 | Multiplet |

| -CH₂-P | ~ 3.5 - 3.9 | Multiplet |

| -CH₂-CH₂-P | ~ 1.6 - 1.8 | Multiplet |

| -CH₂-CH₃ | ~ 1.4 - 1.6 | Multiplet |

| -CH₃ | ~ 0.9 - 1.0 | Triplet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The expected chemical shifts are presented in the following table.

| Carbon Atom | Chemical Shift (ppm) |

| Phenyl C (ipso) | ~ 118 (doublet, ¹JPC) |

| Phenyl C (ortho, meta, para) | ~ 130 - 135 |

| -CH₂-P | ~ 23 (doublet, ¹JPC) |

| -CH₂-CH₂-P | ~ 24 (doublet, ²JPC) |

| -CH₂-CH₃ | ~ 23 |

| -CH₃ | ~ 13 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the vibrational modes of the functional groups present in the molecule. Key absorption bands are listed below.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3050 | Aromatic C-H stretch |

| ~ 2950, 2870 | Aliphatic C-H stretch |

| ~ 1585, 1485, 1435 | C=C aromatic ring stretch |

| ~ 1110 | P-C stretch |

| ~ 720, 690 | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

Synthesis of this compound

A reliable and high-yield synthesis of this compound has been reported.[6] The following protocol is adapted from this literature source.

Materials:

-

Triphenylphosphine (B44618) (1 mol)

-

n-Butyl bromide (1 mol)

-

Ethanol (B145695) (1000 mL)

-

Anion exchange resin (e.g., 201*7 model, 5g)[6]

Procedure:

-

To a 2L four-hole boiling flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add triphenylphosphine (1 mol) and ethanol (1000 mL).

-

Add the anion exchange resin (5 g) to the flask.[6]

-

Heat the mixture to reflux with stirring under a nitrogen atmosphere.

-

Slowly add n-butyl bromide (1 mol) to the refluxing mixture over a period of approximately 6 hours.[6]

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 24 hours.[6]

-

Cool the reaction mixture to 20 °C and filter to remove the anion exchange resin.

-

Place the filtrate in a refrigerator to induce crystallization.

-

Collect the crystalline product by filtration at -15 °C.[6]

-

Dry the product at 65 °C to obtain this compound.

Expected Yield: 98.2%[6] Melting Point: 241-242 °C[6]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

FTIR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. This compound | C22H24P.Br | CID 159628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1779-51-7: this compound [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound** - TRIGON Chemie [trigon-chemie.com]

- 5. researchgate.net [researchgate.net]

- 6. CN105330696A - Synthetic method for this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Butyltriphenylphosphonium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyltriphenylphosphonium bromide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for its precise quantitative determination.

Introduction to this compound

This compound is a quaternary phosphonium (B103445) salt widely utilized in organic synthesis, particularly as a phase transfer catalyst and as a precursor to Wittig reagents for the formation of alkenes. Its efficacy in these applications is often dependent on its solubility in the chosen reaction solvent. This document serves as a resource for understanding and determining this critical parameter.

Qualitative Solubility Data

While precise quantitative data is scarce, the qualitative solubility of this compound in a range of common organic solvents has been reported in various chemical literature and supplier specifications. This information is summarized in the table below.

| Solvent Class | Solvent | Solubility | Citation |

| Polar Protic | Water | Soluble | [1][2] |

| Methanol | Soluble | [3] | |

| Ethanol (lower alcohols) | Fairly Soluble | [4] | |

| Polar Aprotic | Chloroform | Soluble | [3] |

| Dichloromethane | Soluble in polar organic solvents | [5] | |

| Acetone | Soluble in polar organic solvents | [5] | |

| Nonpolar Aromatic | Aromatic Hydrocarbons (e.g., Toluene) | Slightly Soluble | [4][6] |

| Nonpolar Aliphatic | Hexane | Insoluble (Implied) | |

| Ethers | Diethyl Ether | Almost Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is straightforward and relies on the precise measurement of mass.

Principle

A saturated solution of this compound is prepared in the solvent of interest at a controlled temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Materials and Equipment

-

This compound (analytical grade)

-

Solvent of interest (HPLC grade or equivalent)

-

Volumetric flasks (e.g., 10 mL, 25 mL)

-

Conical flasks with stoppers

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and pipette bulbs

-

Evaporating dish or pre-weighed vials

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent (e.g., 20 mL). An excess of solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours). Alternatively, use a magnetic stirrer with a temperature-controlled plate.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 10 mL) of the supernatant into a pipette, ensuring no solid particles are disturbed.

-

To ensure the removal of any suspended microcrystals, pass the solution through a syringe filter pre-conditioned with the same solvent and maintained at the experimental temperature.

-

-

Gravimetric Analysis:

-

Transfer the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the exact volume of the solution transferred.

-

Carefully evaporate the solvent in a fume hood. For higher boiling point solvents, a gentle stream of nitrogen or air can be used to accelerate evaporation.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound (melting point is approximately 240-243 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of solution in mL) * 100

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. This compound CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. 1779-51-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. n-Butyltriphenylphosphonium bromide, 99% | Fisher Scientific [fishersci.ca]

- 5. CAS 1779-51-7: this compound [cymitquimica.com]

- 6. chembk.com [chembk.com]

Thermal Stability of Butyltriphenylphosphonium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability of Butyltriphenylphosphonium bromide (BTPB), a quaternary phosphonium (B103445) salt widely utilized as a phase-transfer catalyst and as a reagent in organic synthesis, notably in the Wittig reaction. Understanding the thermal properties of BTPB is critical for its effective and safe use in various chemical processes, including in the development of pharmaceuticals and specialty chemicals. While specific thermogravimetric and calorimetric data for this compound is limited in publicly available literature, this guide synthesizes known physical properties and provides a framework for thermal analysis based on established methodologies for analogous compounds.

Core Physicochemical and Thermal Properties

This compound is a white to off-white crystalline powder that is known to be hygroscopic.[1][2][3] It is stable under normal storage conditions at room temperature in a tightly sealed container, protected from moisture.[1]

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Method/Conditions | Source |

| Melting Point (T_m) | 238-243 °C | Literature consensus | [1][2][3][4][5][6][7][8][9] |

| Decomposition Temperature (T_d) | Data not available in cited literature. Generally, phosphonium salts show high thermal stability. For similar quaternary phosphonium salts, onset decomposition temperatures can range from 190 to over 370 °C, highly dependent on the chemical structure and the nature of the anion. | Thermogravimetric Analysis (TGA) | [1][10] |

Understanding Thermal Decomposition of Quaternary Phosphonium Salts

Experimental Protocols for Thermal Analysis

To assess the thermal stability of this compound, standard techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed. The following are detailed, representative methodologies for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation. .

-

Allow the system to equilibrate at a starting temperature of approximately 30 °C.

-

-

Thermal Program:

-

Data Analysis:

-

Record the sample mass as a function of temperature.

-

The resulting TGA curve is used to determine the onset temperature of decomposition (T_d), which is often defined as the temperature at which a 2% or 5% mass loss is observed.[11]

-

The temperatures of maximum rates of decomposition can be identified from the peaks in the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and identify any other thermal transitions of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of dry this compound into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Equilibrate the system at a starting temperature, for example, 30 °C.

-

-

Thermal Program:

-

A heat-cool-heat cycle is typically employed to erase the sample's prior thermal history.

-

First Heating Scan: Heat the sample from the starting temperature to a temperature above its melting point (e.g., 260 °C) at a controlled rate, such as 10 °C/min.

-

Cooling Scan: Cool the sample to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: Heat the sample again to the final temperature at the same heating rate as the first scan.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point (T_m) is determined as the onset or peak of the endothermic melting transition on the DSC thermogram from the second heating scan.

-

The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.

-

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. Butyltriphenylphosphonium 99 1779-51-7 [sigmaaldrich.com]

- 9. n-Butyltriphenylphosphonium bromide, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

Butyltriphenylphosphonium Bromide: A Comprehensive Technical Guide to its Application as a Phase Transfer Catalyst

Introduction

Butyltriphenylphosphonium bromide (BTPPB) is a quaternary phosphonium (B103445) salt that has emerged as a highly effective and versatile phase transfer catalyst (PTC) in a wide array of organic transformations. Its unique structural features, combining a lipophilic phosphonium cation with a hydrophilic bromide anion, enable the efficient transfer of reactants across immiscible liquid-liquid and solid-liquid phase boundaries. This capability accelerates reaction rates, enhances yields, and often allows for milder reaction conditions, making it an invaluable tool for researchers, scientists, and drug development professionals. This in-depth technical guide explores the core principles of BTPPB as a phase transfer catalyst, presenting quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its practical application in the laboratory and beyond.

Core Concepts of Phase Transfer Catalysis with this compound

Phase transfer catalysis operates on the principle of transporting a reactive species from one phase (typically aqueous or solid) into another (typically organic) where the bulk of the reaction occurs. BTPPB excels in this role due to the lipophilic nature of its butyl and triphenyl groups, which allows the entire ion pair to be soluble in the organic phase.

The general mechanism involves the exchange of the bromide anion of BTPPB with the anion of the reacting salt in the aqueous or solid phase. This newly formed lipophilic ion pair, containing the desired reactive anion, then migrates into the organic phase. Here, the "naked" and highly reactive anion can readily participate in the desired transformation with the organic substrate. Upon completion of the reaction, the BTPPB cation, now paired with the leaving group anion, can return to the initial phase to repeat the catalytic cycle.

// Edges aq_catalyst -> org_catalyst_active [label="Anion Exchange at Interface"]; org_catalyst_active -> org_product [label="Reaction with Substrate"]; org_substrate -> org_product; org_product -> org_catalyst_spent; org_catalyst_spent -> aq_catalyst [label="Return to Aqueous Phase"]; aq_reagent -> aq_catalyst [style=invis];

// Invisible edges for alignment aq_reagent -> org_substrate [style=invis]; org_catalyst_active -> org_catalyst_spent [style=invis]; }

Figure 1: General catalytic cycle of this compound in a liquid-liquid phase transfer system.Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1779-51-7 |

| Molecular Formula | C₂₂H₂₄BrP |

| Molecular Weight | 399.30 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 240-243 °C |

| Solubility | Soluble in water, chloroform, and methanol[1] |

| Hygroscopicity | Hygroscopic |

Synthesis of this compound

BTPPB can be synthesized through the quaternization of triphenylphosphine (B44618) with an appropriate butyl halide. A representative experimental protocol is detailed below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triphenylphosphine

-

n-Butyl bromide

Procedure:

-

To a solution of n-butyl bromide (2.36 g, 17.2 mmol, 3 eq.) in toluene (15 mL), add triphenylphosphine (1.50 g, 5.72 mmol, 1 eq.).

-

Heat the reaction mixture under reflux for 24 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.

Expected Yield: This procedure can yield this compound in good yields.

Applications in Organic Synthesis

BTPPB is a versatile catalyst for a range of organic reactions, including nucleophilic substitutions, alkylations, and Wittig reactions.

Nucleophilic Substitution Reactions

BTPPB is highly effective in promoting nucleophilic substitution reactions between water-soluble nucleophiles and organic-soluble substrates. A prominent example is the synthesis of esters, such as butyl benzoate (B1203000).

Quantitative Data: Synthesis of Butyl Benzoate

The following table summarizes a comparative study on the synthesis of butyl benzoate from sodium benzoate and butyl bromide, highlighting the superior performance of a phosphonium salt catalyst.

| Catalyst | Catalyst Concentration (mol) | Reaction Time (min) | Temperature (°C) | Conversion (%) |

| Tetraphenylphosphonium Bromide (TPPB) | 0.001 | 60 | 60 | 98 |

| Tetrabutylammonium Bromide (TBAB) | 0.001 | 60 | 60 | 91 |

| Aliquat 336 | 0.001 | 60 | 60 | 92 |

Data sourced from a study on phase transfer alkylation of sodium benzoate.

Experimental Protocol: Synthesis of Butyl Benzoate

Materials:

-

Sodium Benzoate

-

Butyl Bromide

-

This compound (BTPPB)

-

Toluene

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium benzoate (0.02 mol), butyl bromide (0.02 mol), BTPPB (0.001 mol), toluene (100 mL), and water (100 mL).

-

Heat the mixture to 60°C with vigorous stirring (e.g., 500 rpm) for 60 minutes.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain butyl benzoate.

Figure 2: Experimental workflow for the synthesis of Butyl Benzoate using BTPPB as a phase transfer catalyst.

Alkylation Reactions

BTPPB is also utilized in the alkylation of various substrates, including those with active methylene (B1212753) groups.

Experimental Protocol: C-Alkylation of Glycine Imine

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

Benzyl (B1604629) bromide

-

This compound (BTPPB)

-

Potassium hydroxide (B78521) solution (9 M)

-

Toluene

Procedure:

-

To a solution of N-(diphenylmethylene)glycine tert-butyl ester in toluene, add a catalytic amount of BTPPB (e.g., 10 mol%).

-

Add benzyl bromide to the mixture.

-

Add the 9 M aqueous potassium hydroxide solution.

-

Stir the biphasic mixture vigorously at room temperature for 24 hours.

-

After the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the alkylated product.

Wittig Reaction

BTPPB serves as a precursor to phosphonium ylides, which are key reagents in the Wittig reaction for the synthesis of alkenes.

Experimental Protocol: Wittig Reaction with BTPPB

Materials:

-

This compound (BTPPB)

-

A strong base (e.g., n-butyllithium or potassium tert-butoxide)

-

An aldehyde or ketone

-

Anhydrous solvent (e.g., THF)

Procedure:

-

Suspend BTPPB in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C.

-

Add the strong base dropwise to generate the ylide (a color change, often to deep orange or red, is typically observed).

-

After stirring for a period to ensure complete ylide formation, add a solution of the aldehyde or ketone in the same solvent dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the resulting alkene by column chromatography.

Figure 3: General workflow for a Wittig reaction using this compound.

Conclusion

This compound is a powerful and versatile phase transfer catalyst with broad applicability in modern organic synthesis. Its ability to facilitate reactions between immiscible phases leads to improved reaction efficiencies, higher yields, and often milder and more environmentally friendly conditions. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful implementation of BTPPB in a variety of synthetic transformations, empowering researchers and drug development professionals to optimize their chemical processes.

References

Theoretical Frontiers in Phosphonium Ylide Chemistry: A Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonium (B103445) ylides are indispensable reagents in synthetic organic chemistry, most notably for their role in the Wittig reaction, a cornerstone for the synthesis of alkenes. Beyond their synthetic utility, the nuanced electronic structure and reactivity of these 1,2-dipolar species present a rich field for theoretical and computational investigation. This technical guide provides an in-depth overview of the theoretical studies of non-stabilized alkyltriphenylphosphonium ylides, with a conceptual focus on butyltriphenylphosphonium ylide. While specific computational data for the butyl derivative is not prevalent in publicly accessible literature, this document outlines the established methodologies and expected outcomes from such theoretical inquiries, leveraging data from analogous systems to illustrate key principles.

Phosphonium ylides are characterized by a resonance between an ylide form, with a carbanionic center adjacent to a positively charged phosphorus atom, and an ylene form, featuring a phosphorus-carbon double bond.[1] Computational studies have largely indicated that the ylide character (X⁺–Y⁻) is the more significant contributor to the ground state electronic structure.[2] Non-stabilized ylides, such as those derived from simple alkyl chains, are highly reactive and crucial for specific stereochemical outcomes in olefination reactions.[3]

Core Concepts in Theoretical Analysis

The theoretical examination of a phosphonium ylide like butyltriphenylphosphonium ylide involves a multi-faceted computational approach to elucidate its geometric, electronic, and reactive properties. Density Functional Theory (DFT) is the most common and powerful tool for these investigations.

Structural Optimization and Vibrational Analysis

A foundational step in the theoretical study of any molecule is the determination of its lowest energy geometry.

-

Methodology: The molecular structure of the ylide is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), 6-311++G(d,p)). The choice of functional and basis set is critical and should be benchmarked against experimental data where possible.

-

Data Presentation: The key geometric parameters obtained from the optimization are bond lengths, bond angles, and dihedral angles. This data provides a quantitative description of the molecule's three-dimensional structure. A vibrational frequency calculation is then performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.

Table 1: Representative Geometric Parameters for a Non-Stabilized Alkyltriphenylphosphonium Ylide (Illustrative)

| Parameter | Value (Illustrative) | Description |

| Bond Lengths (Å) | ||

| P-C(ylide) | 1.66 - 1.73 | The characteristic phosphorus-ylidic carbon bond, shorter than a P-C single bond. |

| P-C(phenyl) | 1.80 - 1.85 | The bonds connecting phosphorus to the phenyl rings. |

| C(ylide)-H | 1.08 - 1.10 | The bonds on the ylidic carbon. |

| Bond Angles (°) ** | ||

| C(ylide)-P-C(phenyl) | 105 - 115 | The angles around the tetrahedral phosphorus center. |

| P-C(ylide)-H | 115 - 125 | The geometry around the ylidic carbon, which is typically trigonal pyramidal. |

| Dihedral Angles (°) ** | ||

| C(phenyl)-P-C(ylide)-H | Variable | Describes the rotational orientation of the alkyl group relative to the phenyl groups. |

Note: The values presented are typical ranges for non-stabilized phosphonium ylides and are for illustrative purposes. Specific values for butyltriphenylphosphonium ylide would require dedicated DFT calculations.

Electronic Structure and Bonding Analysis

Understanding the distribution of electrons is key to comprehending the ylide's reactivity.

-

Methodology: Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory are employed to analyze the electronic structure. NBO analysis provides information on atomic charges, orbital hybridizations, and donor-acceptor interactions. AIM theory can characterize the nature of chemical bonds.

-

Data Presentation: Calculated atomic charges (e.g., Mulliken, NBO) quantify the charge distribution. The analysis of the P-C ylidic bond is of particular interest to understand its partial double bond character.

Table 2: Illustrative Electronic Properties of a Non-Stabilized Alkyltriphenylphosphonium Ylide

| Property | Method | Value (Illustrative) | Interpretation |

| Atomic Charges (a.u.) | NBO | ||

| Phosphorus (P) | +1.2 to +1.5 | Confirms the phosphonium character. | |

| Ylidic Carbon (C) | -0.8 to -1.2 | Highlights the significant negative charge, indicating its nucleophilic nature. | |

| Wiberg Bond Index | NBO | ||

| P-C(ylide) | 1.2 - 1.4 | Suggests a bond order greater than one, consistent with a degree of double bond character (ylene form). | |

| Frontier Molecular Orbitals | DFT | ||

| HOMO Energy (eV) | -4.5 to -5.5 | The energy of the Highest Occupied Molecular Orbital, which is typically localized on the ylidic carbon and dictates its nucleophilicity. | |

| LUMO Energy (eV) | +1.0 to +2.0 | The energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap (eV) | 5.5 - 7.5 | An indicator of the molecule's kinetic stability and reactivity. |

Experimental and Computational Protocols

A comprehensive theoretical study of butyltriphenylphosphonium ylide would follow a structured workflow.

Protocol for Theoretical Investigation

-

Model Construction: The 3D structure of butyltriphenylphosphonium ylide is built using molecular modeling software.

-

Conformational Search: For a flexible molecule like the butyl derivative, a conformational search is necessary to identify the lowest energy conformer.

-

Geometry Optimization: The geometry of the lowest energy conformer is optimized using a chosen DFT functional and basis set in the gas phase and potentially in a solvent model (e.g., PCM) to simulate solution-phase behavior.

-

Frequency Calculation: A vibrational frequency calculation is performed to verify the nature of the stationary point and to obtain thermodynamic data and the theoretical IR spectrum.

-

Electronic Structure Analysis: NBO, AIM, and Frontier Molecular Orbital analyses are conducted on the optimized geometry.

-

Reactivity Modeling: To understand its role in reactions like the Wittig reaction, transition states for its reaction with a model aldehyde (e.g., formaldehyde) would be located and characterized. This provides insights into the reaction mechanism and stereoselectivity.

Visualization of Theoretical Workflow

The logical flow of a computational study on a phosphonium ylide can be visualized as follows:

References

The Cornerstone of Modern Synthesis: A Technical Guide to the History and Discovery of Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of phosphonium (B103445) salts in the advancement of synthetic chemistry. From their early discovery to their indispensable applications in modern drug development and industrial processes, this document provides a comprehensive overview of their history, synthesis, and mechanisms of action. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways are presented to equip researchers with a thorough understanding of these versatile compounds.

A Historical Perspective: From Obscurity to Nobel Prize-Winning Reagents

The journey of phosphonium salts from laboratory curiosities to essential synthetic tools is a testament to the cumulative nature of scientific discovery. While early explorations into organophosphorus chemistry were conducted by chemists like August Michaelis in the late 19th century, it was the groundbreaking work of German chemist Georg Wittig in the mid-20th century that catapulted phosphonium salts to the forefront of organic synthesis.

Wittig's discovery that phosphonium ylides, readily generated from phosphonium salts, could react with aldehydes and ketones to form alkenes, now famously known as the Wittig reaction , was a paradigm shift in carbon-carbon bond formation.[1][2] This elegant and powerful method offered unprecedented control over the position of the newly formed double bond, a challenge that had long plagued synthetic chemists. For this monumental contribution, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, sharing it with Herbert C. Brown.[3][4] In his Nobel lecture, Wittig himself chronicled the journey "From Diyls to Ylides to My Idyll," detailing the intellectual path that led to this transformative discovery.[5][6]

Initially, the synthesis of phosphonium salts was primarily achieved through the straightforward nucleophilic substitution (SN2) reaction between a tertiary phosphine (B1218219), most commonly triphenylphosphine (B44618), and an alkyl halide.[7][8] This method remains a widely used and efficient route to a vast array of phosphonium salts. Over the decades, the synthetic utility of phosphonium salts has expanded far beyond the Wittig reaction. They have proven to be highly effective phase-transfer catalysts (PTCs) , facilitating reactions between reagents in immiscible phases, a concept crucial for many industrial processes.[9][10] Their application as precursors to organocatalysts and their role in various other organic transformations continue to be active areas of research.[11]

Synthesis of Phosphonium Salts: Core Methodologies and Quantitative Data

The quaternization of tertiary phosphines with alkyl halides remains the most common and direct method for the preparation of phosphonium salts.[8] The reaction is typically a clean and high-yielding SN2 process.[7]

General Synthesis via Alkylation of Tertiary Phosphines

The reaction involves the nucleophilic attack of the phosphorus atom of a tertiary phosphine on the electrophilic carbon of an alkyl halide. The general scheme is as follows:

R₃P + R'-X → [R₃PR']⁺X⁻

Where:

-

R = Aryl or Alkyl group

-

R' = Alkyl group

-

X = Halogen (I, Br, Cl)

The reactivity of the alkyl halide follows the expected trend for SN2 reactions: I > Br > Cl. The reaction can often be carried out by simply heating the neat reactants or by using a non-polar solvent like toluene (B28343) or benzene (B151609) to facilitate precipitation of the salt.[7]

Table 1: Synthesis of Alkyl- and Benzyltriphenylphosphonium (B107652) Halides

| Alkyl/Benzyl (B1604629) Halide | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Methyl Iodide | Triphenylphosphine | Benzene | Reflux | 2 | >90 | [12] |

| Ethyl Bromide | Triphenylphosphine | Toluene | Reflux | 24 | 95 | [8] |

| n-Butyl Bromide | Triphenylphosphine | Toluene | Reflux | 48 | 96 | [8] |

| Benzyl Chloride | Triphenylphosphine | Toluene | Reflux | 12 | >90 | [7] |

| Benzyl Bromide | Triphenylphosphine | Toluene | Reflux | 1 | >95 | [7] |

Synthesis of Functionalized Phosphonium Salts

More complex phosphonium salts, including those with functional groups or those used as precursors for specialized reagents, can be synthesized through various methods.

Table 2: Synthesis of Specialized Phosphonium Salts

| Reactant 1 | Reactant 2 | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| p-Anisaldehyde | Thiophenol | PPh₃, TfOH | MeCN | 45 | 24 | [(4-Methoxyphenyl)(phenylthio)methyl]triphenylphosphonium triflate | 97 | [13] |

| Propionaldehyde | PPh₃ | HBF₄·Et₂O | MeCN | Room Temp | - | 1-Hydroxypropyltriphenylphosphonium tetrafluoroborate | 93 | [14] |

| Paraformaldehyde | Triphenylphosphonium bromide | - | MeCN | 50 | 2 | (Hydroxymethyl)triphenylphosphonium bromide | - | [14] |

| 2-Bromopyridine | Triphenylphosphine | - | Neat | 190 | <0.1 | 2-Pyridyltriphenylphosphonium bromide | 100 | [15][16] |

Key Applications in Synthesis: Mechanisms and Workflows

The Wittig Reaction: A Pillar of Alkene Synthesis

The Wittig reaction is the most prominent application of phosphonium salts. The process involves two main stages: the formation of a phosphonium ylide (Wittig reagent) and the reaction of the ylide with a carbonyl compound.

Experimental Protocol: Synthesis of (E)-Stilbene via Wittig Reaction

-

Preparation of the Phosphonium Salt: In a round-bottom flask equipped with a reflux condenser, add benzyl chloride (1.0 eq) and triphenylphosphine (1.0 eq) to toluene. Heat the mixture at reflux for 2 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate of benzyltriphenylphosphonium chloride by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

-

Ylide Formation: Suspend the benzyltriphenylphosphonium chloride (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 eq), dropwise with stirring. The formation of the deep red colored ylide indicates successful deprotonation.

-

Reaction with Aldehyde: To the ylide solution at 0 °C, add a solution of benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up and Purification: Quench the reaction by adding water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663). Remove the solvent under reduced pressure. The crude product contains (E)-stilbene and triphenylphosphine oxide. The triphenylphosphine oxide can be removed by crystallization from a non-polar solvent like hexane (B92381) or by column chromatography.

Diagram 1: The Wittig Reaction Catalytic Cycle

Caption: The catalytic cycle of the Wittig reaction.

Phase-Transfer Catalysis: Bridging Immiscible Phases

Phosphonium salts are highly effective phase-transfer catalysts (PTCs), particularly in reactions requiring high temperatures and strongly basic conditions where their ammonium (B1175870) counterparts might decompose via Hofmann elimination.[17] Their lipophilic cations can transport anions from an aqueous phase to an organic phase, thereby enabling reactions to occur.

Experimental Protocol: Alkylation of Sodium Benzoate (B1203000) using a Phosphonium Salt PTC

-

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sodium benzoate (1.0 eq), n-butyl bromide (1.2 eq), and tetraphenylphosphonium (B101447) bromide (0.02 eq) in a biphasic solvent system of toluene and water (1:1 v/v).

-

Reaction Execution: Heat the mixture to 90 °C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield butyl benzoate.

Table 3: Comparative Efficacy of Phosphonium and Ammonium Salts in Phase-Transfer Catalysis

| Reaction | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Alkylation of Sodium Benzoate with Butyl Bromide | Tetraphenylphosphonium Bromide (TPPB) | 2 | 90 | 3 | 98 | [17] |

| Alkylation of Sodium Benzoate with Butyl Bromide | Tetrabutylammonium Bromide (TBAB) | 2 | 90 | 3 | 91 | [17] |

| Alkylation of Sodium Benzoate with Butyl Bromide | Aliquat 336 | 2 | 90 | 3 | 92 | [17] |

| Cyanation of 1-Bromooctane | Hexadecyltributylphosphonium Bromide | 1 | 100 | 2 | >95 | [9] |

Diagram 2: Mechanism of Phase-Transfer Catalysis

Caption: The mechanism of phase-transfer catalysis.

Conclusion

Phosphonium salts have a rich history and continue to be of paramount importance in synthetic chemistry. Their discovery and the subsequent development of the Wittig reaction revolutionized the synthesis of alkenes. Beyond this, their role as robust phase-transfer catalysts has made numerous industrial processes more efficient and environmentally benign. The ongoing research into novel phosphonium salts and their applications ensures that these remarkable compounds will remain at the cutting edge of chemical synthesis for the foreseeable future, enabling the creation of complex molecules for the pharmaceutical, agrochemical, and materials science industries.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Georg Wittig - Wikipedia [en.wikipedia.org]

- 4. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. nobelprize.org [nobelprize.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Phosphonium - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of Butyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for butyltriphenylphosphonium bromide (CAS No. 1779-51-7), a quaternary phosphonium (B103445) salt utilized in various chemical syntheses, including the Wittig reaction.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification:

-

Acute Toxicity, Oral (Category 3)[3]

-

Skin Irritation (Category 2)[3]

-

Serious Eye Irritation (Category 2)[3]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory system[3]

Signal Word: Danger[3]

Hazard Statements:

-

H301: Toxic if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe storage and handling.

| Property | Value |

| Appearance | White to off-white solid/powder[1] |

| Molecular Formula | C22H24BrP[3] |

| Molecular Weight | 399.30 g/mol [4] |

| Melting Point | 240 - 243 °C (464 - 469 °F)[5] |

| Solubility | Soluble in polar organic solvents[1] |

| Stability | Hygroscopic; sensitive to moisture[5][6] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing exposure risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5]

-

Avoid dust formation.[5]

-

Do not breathe dust, vapor, mist, or gas.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wash hands thoroughly after handling.[5]

-

Do not eat, drink, or smoke when using this product.[5]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[5]

-

Store under an inert atmosphere, as the material is hygroscopic.[5]

-

Store locked up.[5]

-

Incompatible materials to avoid are strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves (nitrile rubber is a suitable material) and protective clothing to prevent skin exposure.[3][5]

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial. Always show the safety data sheet to the attending medical professional.[5]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[5]

-

In Case of Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Caption: First aid response workflow for this compound exposure.

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard.

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate personal protective equipment as described in Section 4. Avoid dust formation.[5]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[5]

-

Methods for Cleaning Up: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

Caption: Workflow for responding to a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, phosphorus oxides, and hydrogen bromide.[5][7]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data indicates the following:

| Route | Species | Value | Guideline |

| Oral | Rat | LD50: 118 mg/kg | OECD Test Guideline 401[8] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[8] Contaminated packaging should be disposed of in the same manner as the product.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols.

References

- 1. CAS 1779-51-7: this compound [cymitquimica.com]

- 2. CAS # 1779-51-7, this compound, Butyl(triphenyl)phosphonium bromide, TBP - chemBlink [ww.chemblink.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Spectroscopic Data of Butyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Butyltriphenylphosphonium bromide (CAS No: 1779-51-7), a quaternary phosphonium (B103445) salt. The document compiles information on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including typical experimental protocols.

Introduction

This compound is a versatile organic salt frequently utilized as a phase-transfer catalyst and in the synthesis of various organic compounds through reactions like the Wittig reaction.[1] Its molecular formula is C₂₂H₂₄BrP, and its structure consists of a central phosphorus atom bonded to three phenyl groups and one butyl group, with a bromide counter-ion.[1] A thorough understanding of its spectroscopic characteristics is essential for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following sections present a summary of the expected NMR and IR spectroscopic data for this compound. While the existence of this data is confirmed in various databases, specific, publicly available datasets with precise peak listings are not consistently reported. The tables below are structured to include the key expected signals.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |